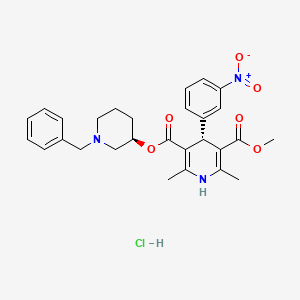

Benidipine Hydrochloride

描述

Structure

3D Structure of Parent

属性

IUPAC Name |

5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N3O6.ClH/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20;/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3;1H/t23-,26-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KILKDKRQBYMKQX-MIPPOABVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@H](C(=C(N1)C)C(=O)O[C@@H]2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049050 | |

| Record name | rac Benidipine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91599-74-5 | |

| Record name | Benidipine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91599-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benidipine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091599745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | rac Benidipine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4R)-rel-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 3-methyl 5-[(3R)-1-(phenylmethyl)-3-piperidinyl] ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENIDIPINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A6746FWDL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Benidipine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benidipine hydrochloride is a third-generation dihydropyridine (DHP) derivative calcium channel blocker used in the management of hypertension and angina pectoris.[1][2] Its molecular mechanism is distinguished by a unique "triple blockade" of L-type, T-type, and N-type voltage-gated calcium channels, conferring a range of pleiotropic effects beyond simple vasodilation, including significant reno- and cardioprotective actions.[3][4][5][6] Additionally, benidipine exhibits antagonist activity at the mineralocorticoid receptor.[3][6][7] This guide provides an in-depth examination of its multifaceted mechanism of action, supported by quantitative pharmacological data, detailed experimental protocols, and visualizations of the key molecular pathways and experimental workflows.

Core Mechanism: Triple Calcium Channel Blockade

Benidipine exerts its primary therapeutic effects by inhibiting the influx of extracellular calcium (Ca²⁺) ions into cells. Unlike many other DHPs that are highly selective for L-type channels, benidipine's broad-spectrum activity provides a unique clinical profile.[3][5]

L-type Ca²⁺ Channel Inhibition

The principal antihypertensive effect of benidipine stems from its potent blockade of voltage-dependent L-type calcium channels, which are densely expressed in vascular smooth muscle and cardiac cells.[1][8]

-

Molecular Interaction: Benidipine binds with high affinity to the DHP binding sites on the α1 subunit of the L-type channel.[4] This interaction is characterized by a "membrane approach," where the lipophilic nature of the drug allows it to be retained within the cell membrane, ensuring a sustained blockade and long-lasting pharmacological activity.[5][8][9]

-

Physiological Consequence: By blocking Ca²⁺ influx into vascular smooth muscle cells, benidipine reduces intracellular Ca²⁺ concentration.[8] This inhibits the calcium-calmodulin-dependent activation of myosin light-chain kinase, leading to smooth muscle relaxation, peripheral and coronary artery vasodilation, and a subsequent reduction in blood pressure.[1][8][10][11]

T-type and N-type Ca²⁺ Channel Inhibition

Benidipine's ability to block T-type and N-type channels contributes significantly to its organ-protective effects.

-

T-type Channel Blockade: T-type channels are found in renal arterioles (both afferent and efferent) and the adrenal glands.[9]

-

Renal Protection: By dilating both afferent and efferent glomerular arterioles, benidipine reduces intraglomerular pressure, thereby suppressing proteinuria.[9] This is a key advantage over L-type selective blockers, which primarily dilate the afferent arteriole.

-

Aldosterone Suppression: Inhibition of T-type channels in the adrenal cortex suppresses aldosterone production, mitigating aldosterone-mediated oxidative stress and fibrosis.[9][12]

-

-

N-type Channel Blockade: N-type channels are primarily located on nerve terminals and regulate neurotransmitter release. Blockade of these channels by benidipine is thought to contribute to its cardioprotective effects, potentially by modulating sympathetic nerve activity.[10]

Additional Mechanisms: Mineralocorticoid Receptor Antagonism

Beyond ion channel modulation, research has revealed that benidipine acts as a direct competitive antagonist of the mineralocorticoid receptor (MR).[6][7] This action is independent of its calcium channel blocking properties.[6] By inhibiting aldosterone-induced MR activation, benidipine helps prevent vascular inflammation, cardiac fibrosis, and other forms of end-organ damage associated with excess aldosterone.[6]

Quantitative Pharmacological Data

The potency of benidipine has been quantified through various experimental assays. The following table summarizes key binding affinity and inhibitory concentration values.

| Parameter | Value | Assay Conditions | Target | Reference |

| IC₅₀ | 2.7 nM | Whole-cell voltage clamp | Ca²⁺ current (ICa) in guinea pig ventricular cells | [7][13][14] |

| Kᵢ | 0.13 nM | Radioligand competition assay | ³H-nitrendipine binding sites in rat myocardium | [15] |

| IC₅₀ (vs Nifedipine) | 2.7 nM (Benidipine) vs 63.1 nM (Nifedipine) | Whole-cell voltage clamp | Ca²⁺ current (ICa) in guinea pig ventricular cells | [14] |

Key Experimental Protocols

The mechanistic understanding of benidipine is derived from foundational experimental techniques, primarily electrophysiology and receptor binding assays.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of benidipine on ion channel currents (e.g., ICa) in a single living cell.

Objective: To determine the inhibitory concentration (IC₅₀) of benidipine on voltage-gated calcium channels.

Methodology:

-

Cell Preparation: Single ventricular myocytes are enzymatically isolated from guinea pig hearts.[14]

-

Micropipette Fabrication: Borosilicate glass capillaries are pulled into micropipettes with a tip resistance of 4-8 MΩ. The tip is then fire-polished to ensure a smooth surface for sealing.[16]

-

Solution Filling: The micropipette is filled with an internal solution mimicking the cell's cytoplasm and mounted onto the amplifier headstage.

-

Seal Formation: The pipette tip is brought into contact with the surface of a myocyte under slight positive pressure. Gentle suction is then applied to form a high-resistance (>1 GΩ) "gigaohm seal" between the glass and the cell membrane.[17]

-

Whole-Cell Configuration: A brief, strong pulse of suction or a voltage "zap" is applied to rupture the membrane patch under the pipette tip. This establishes electrical and chemical continuity between the pipette and the cell interior.[17][18]

-

Voltage Clamp and Data Acquisition: The cell's membrane potential is clamped at a holding potential (e.g., -40 mV). Depolarizing voltage steps (e.g., to +10 mV) are applied to activate calcium channels, and the resulting inward Ca²⁺ current (ICa) is recorded.[14]

-

Compound Application: The cell is perfused with an external solution containing escalating concentrations of benidipine. The reduction in ICa amplitude is measured at each concentration.

-

Data Analysis: A dose-response curve is generated by plotting the percent inhibition of ICa against the benidipine concentration. The IC₅₀ value is calculated from this curve using a suitable curve-fitting model.

Protocol: Radioligand Competition Binding Assay

This assay is considered the gold standard for determining the binding affinity (Kᵢ) of a compound to its receptor.[19]

Objective: To determine the affinity of benidipine for the dihydropyridine binding site on the L-type calcium channel.

Methodology:

-

Membrane Preparation: A tissue rich in L-type channels (e.g., rat myocardium) is homogenized and centrifuged to isolate a membrane fraction.[15]

-

Assay Setup: In a series of tubes or a microplate, the membrane preparation is incubated with:

-

Incubation to Equilibrium: The mixture is incubated for a sufficient time to allow the binding reaction to reach equilibrium.[19]

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid vacuum filtration through glass fiber filters. The filters trap the membrane fragments with the bound radioligand, while the unbound radioligand passes through.[19]

-

Radioactivity Measurement: The filters are washed to remove non-specifically bound radioligand, and the radioactivity retained on each filter is quantified using liquid scintillation counting.

-

Data Analysis: The amount of bound radioligand decreases as the concentration of benidipine increases. A competition curve is plotted (percent specific binding vs. log[benidipine]). Non-linear regression analysis is used to determine the IC₅₀ (the concentration of benidipine that inhibits 50% of the specific binding of the radioligand). The IC₅₀ is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[21]

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound--a new calcium-channel blocker of the dihydropyridine type. Pharmacokinetics, pharmacodynamics, tolerance and dose finding in mild to moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benidipine - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Pharmacological, pharmacokinetic, and clinical properties of this compound, a novel, long-acting calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The L-, N-, and T-type triple calcium channel blocker benidipine acts as an antagonist of mineralocorticoid receptor, a member of nuclear receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. Renoprotective effects of the L-/T-type calcium channel blocker benidipine in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. 1mg.com [1mg.com]

- 12. Benidipine, a dihydropyridine L-type/T-type calcium channel blocker, affords additive benefits for prevention of cardiorenal injury in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound | L-type Ca<sup>2+</sup> channel inhibitor | Hello Bio [hellobio.com]

- 14. Mechanisms of long-lasting effects of benidipine on Ca current in guinea-pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Receptor binding properties of the new calcium antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. docs.axolbio.com [docs.axolbio.com]

- 17. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]

- 18. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 21. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Benidipine Hydrochloride: A Technical Guide to a Triple-Threat Calcium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benidipine hydrochloride is a potent dihydropyridine calcium channel blocker distinguished by its unique mechanism of action that involves the blockade of L-type, N-type, and T-type voltage-gated calcium channels.[1] This triple-channel antagonism confers a broad spectrum of therapeutic effects, including long-acting antihypertensive properties and significant organ protection, particularly for the renal and cardiovascular systems.[2][3] This technical guide provides an in-depth overview of the core pharmacological and clinical characteristics of benidipine, with a focus on its mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental methodologies used to elucidate these properties. Quantitative data from key studies are summarized, and critical signaling pathways are visualized to offer a comprehensive resource for researchers and drug development professionals.

Introduction

This compound, chemically known as (±)-(R)-2,6-Dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid (R)-1-benzyl-3-piperidinyl ester, methyl ester hydrochloride, is a third-generation dihydropyridine calcium channel blocker.[4] Initially approved for use in Japan and other Asian countries, it is prescribed for the treatment of hypertension and angina pectoris.[1] What sets benidipine apart from other drugs in its class is its ability to inhibit not only the L-type calcium channels, which are the primary target of most dihydropyridines, but also N-type and T-type calcium channels.[2] This multi-target action contributes to its unique clinical profile, including a lower incidence of reflex tachycardia and potent organ-protective effects.[5]

Mechanism of Action: A Triple Blockade

Benidipine's primary mechanism of action is the inhibition of calcium ion influx through voltage-gated calcium channels in vascular smooth muscle and cardiac cells.[5] By blocking these channels, it reduces intracellular calcium concentrations, leading to vasodilation and a subsequent decrease in blood pressure.[5] A key feature of benidipine is its "membrane approach" to binding, where its high lipophilicity allows it to accumulate in the cell membrane and access the dihydropyridine binding site for a sustained period, contributing to its long-lasting effects.[2][5]

L-type Calcium Channel Blockade

Similar to other dihydropyridines, benidipine potently blocks L-type calcium channels, which are abundant in vascular smooth muscle. This action is the primary contributor to its antihypertensive effect through peripheral vasodilation.[6]

N-type Calcium Channel Blockade

N-type calcium channels are primarily located in neuronal tissues and are involved in the release of neurotransmitters, including norepinephrine from sympathetic nerve endings. By inhibiting N-type channels, benidipine can suppress the sympathetic nervous system's activity, which may contribute to its ability to lower blood pressure without causing significant reflex tachycardia, a common side effect of other vasodilators.

T-type Calcium Channel Blockade

T-type calcium channels are found in various tissues, including the sinoatrial node, atrioventricular node, and renal arterioles (both afferent and efferent).[5] Blockade of T-type channels by benidipine has several important implications:

-

Renal Protection: By dilating both afferent and efferent glomerular arterioles, benidipine reduces intraglomerular pressure, leading to a decrease in proteinuria and conferring a renoprotective effect.[7][8]

-

Cardioprotection: Inhibition of T-type channels in the heart may contribute to its anti-arrhythmic potential and protective effects against cardiac remodeling.

-

Reduced Aldosterone Secretion: T-type calcium channels are involved in aldosterone synthesis in the adrenal cortex. Benidipine's blockade of these channels can lead to a reduction in aldosterone levels, further contributing to its blood pressure-lowering and organ-protective effects.[9]

Pleiotropic Effects

Beyond its direct calcium channel blocking activity, benidipine exhibits several pleiotropic effects that contribute to its therapeutic profile:

-

Stimulation of Nitric Oxide (NO) Production: Benidipine has been shown to increase the expression and activity of endothelial nitric oxide synthase (eNOS), leading to enhanced NO production.[10][11] NO is a potent vasodilator and plays a crucial role in maintaining endothelial function and vascular health.

-

Mineralocorticoid Receptor (MR) Antagonism: Studies have indicated that benidipine can act as an antagonist of the mineralocorticoid receptor, thereby blocking the effects of aldosterone.[1][12] This action is independent of its calcium channel blocking activity and contributes to its anti-inflammatory and anti-fibrotic properties in the cardiovascular and renal systems.[12]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound from various preclinical and clinical studies.

Table 1: Inhibitory Potency (IC50) of Benidipine on Voltage-Gated Calcium Channels

| Calcium Channel Type | IC50 Value | Experimental Model | Reference |

| L-type | 2.7 nM | Guinea-pig ventricular cells (calcium current) | Not explicitly cited |

| N-type | ~35 µM | Not specified | Not explicitly cited |

| T-type | ~11 µM | Not specified | Not explicitly cited |

| T-type | Concentration-dependent inhibition at 10, 100, and 1000 nM | Human adrenocortical cell line NCI-H295R (T-type Ca2+ currents) | [9] |

Note: IC50 values are from different studies and experimental conditions and should be compared with caution.

Table 2: Pharmacokinetic Parameters of Benidipine in Healthy Volunteers

| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |

| 4 mg | 1.04 | 0.5 | - | [13] |

| 8 mg | 3.85 | 0.75 | - | [13] |

Table 3: Pharmacodynamic Effects of Benidipine on Blood Pressure

| Study Population | Dose | Mean Blood Pressure Reduction | Reference |

| Mild to moderate hypertension | 4 mg/day | 20/15 mmHg (Systolic/Diastolic) after 4 weeks | [14] |

| Mild to moderate hypertension | 8 mg/day | Further significant reduction from 4mg dose | [14] |

| Elderly Chinese patients with mild to moderate hypertension | 2-8 mg/day (52 weeks) | 13.8 ± 12.4 / 8.3 ± 9.2 mmHg (trough BP) | [15] |

| Healthy Volunteers | 4 mg | 7.79 mmHg (Maximal decrease in Diastolic BP) | [13] |

| Healthy Volunteers | 8 mg | 14.75 mmHg (Maximal decrease in Diastolic BP) | [13] |

| Hypertensive patients with diabetes (switched from cilnidipine) | Not specified | From 155.8/76.5 mmHg to 145.9/71.4 mmHg | [16] |

| Elderly patients with essential hypertension | 4 mg once daily (12 weeks) | Daytime: from 148.2/90.8 to 133.8/82.5 mmHg | [17] |

Experimental Protocols

Measurement of Calcium Channel Currents (Whole-Cell Voltage Clamp)

-

Objective: To measure the inhibitory effect of benidipine on L-type, N-type, and T-type calcium currents.

-

Methodology:

-

Cell Preparation: Single cells expressing the target calcium channels (e.g., vascular smooth muscle cells, neurons, or cell lines like HEK293 transfected with specific channel subunits) are isolated.

-

Electrophysiological Recording: The whole-cell patch-clamp technique is employed. A glass micropipette filled with an appropriate intracellular solution forms a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to allow electrical access to the cell's interior.

-

Voltage Clamp: The membrane potential is held at a specific level (holding potential) to keep the channels in a closed state. For T-type channels, a more negative holding potential is typically used.

-

Depolarization: The membrane potential is then rapidly changed to a series of depolarized potentials to activate the calcium channels.

-

Current Measurement: The resulting inward calcium current is recorded.

-

Drug Application: Benidipine is applied to the bath solution at various concentrations, and the effect on the calcium current is measured. The concentration that produces 50% inhibition (IC50) is then determined.

-

Receptor Binding Assays (Radioligand Binding)

-

Objective: To determine the binding affinity of benidipine to the dihydropyridine binding site on L-type calcium channels.

-

Methodology:

-

Membrane Preparation: Membranes from tissues rich in L-type calcium channels (e.g., cardiac muscle, vascular smooth muscle) are prepared by homogenization and centrifugation.

-

Radioligand: A radiolabeled dihydropyridine, such as [3H]nitrendipine, is used as the ligand.

-

Incubation: The membrane preparation is incubated with the radioligand in the presence of varying concentrations of unlabeled benidipine.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of benidipine that inhibits 50% of the specific binding of the radioligand (IC50), from which the binding affinity (Ki) can be calculated.

-

Signaling Pathways and Visualizations

Triple Calcium Channel Blockade and Vasodilation

Benidipine's primary antihypertensive effect is mediated through the blockade of L-type calcium channels in vascular smooth muscle cells, leading to vasodilation. The additional blockade of N-type channels can modulate sympathetic nerve activity, and T-type channel blockade contributes to its unique renal and cardiovascular effects.

Caption: Benidipine's triple calcium channel blockade leads to vasodilation and organ protection.

Stimulation of Endothelial Nitric Oxide (NO) Production

Benidipine enhances the production of nitric oxide in endothelial cells, which contributes to its vasodilatory and vasoprotective effects.

Caption: Benidipine stimulates eNOS, leading to increased NO production and vasoprotection.

Mineralocorticoid Receptor (MR) Antagonism

Benidipine directly antagonizes the mineralocorticoid receptor, blocking the downstream effects of aldosterone that contribute to cardiovascular and renal damage.

Caption: Benidipine's antagonism of the mineralocorticoid receptor mitigates aldosterone-induced organ damage.

Clinical Efficacy and Safety

Clinical trials have demonstrated that benidipine is an effective and well-tolerated antihypertensive agent.[14][15] It provides a smooth and sustained reduction in blood pressure over a 24-hour period with once-daily dosing.[17] The COPE (Combination Therapy of Hypertension to Prevent Cardiovascular Events) trial investigated benidipine-based combination therapies and provided valuable insights into its use with other antihypertensive agents.[18]

Commonly reported adverse events are generally mild and transient, including headache, dizziness, flushing, and peripheral edema.[14] Due to its N-type calcium channel blocking activity, the incidence of reflex tachycardia is lower compared to other dihydropyridines.

Conclusion

This compound is a unique calcium channel blocker with a multifaceted mechanism of action that extends beyond simple L-type channel blockade. Its ability to inhibit N-type and T-type calcium channels, stimulate nitric oxide production, and antagonize the mineralocorticoid receptor provides a comprehensive approach to the management of hypertension and offers significant end-organ protection. For researchers and drug development professionals, benidipine serves as an important example of a multi-target therapeutic agent with a favorable clinical profile, warranting further investigation into its pleiotropic effects and potential applications in other cardiovascular and renal diseases.

References

- 1. Benidipine - Wikipedia [en.wikipedia.org]

- 2. Pharmacological, pharmacokinetic, and clinical properties of this compound, a novel, long-acting calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological, Pharmacokinetic, and Clinical Properties of this compound, a Novel, Long-Acting Calcium Channel Blocker [jstage.jst.go.jp]

- 4. This compound--a new calcium-channel blocker of the dihydropyridine type. Pharmacokinetics, pharmacodynamics, tolerance and dose finding in mild to moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Benidipine, a dihydropyridine-calcium channel blocker, inhibits lysophosphatidylcholine-induced endothelial injury via stimulation of nitric oxide release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benidipine, a dihydropyridine L-type/T-type calcium channel blocker, affords additive benefits for prevention of cardiorenal injury in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Blockade of T-type voltage-dependent Ca2+ channels by benidipine, a dihydropyridine calcium channel blocker, inhibits aldosterone production in human adrenocortical cell line NCI-H295R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benidipine stimulates nitric oxide synthase and improves coronary circulation in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A calcium channel blocker, benidipine, inhibits intimal thickening in the carotid artery of mice by increasing nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The L-, N-, and T-type triple calcium channel blocker benidipine acts as an antagonist of mineralocorticoid receptor, a member of nuclear receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics and pharmacodynamics of benidipine using a slow receptor-binding model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Clinical trial of benidipine in mild to moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antihypertensive efficacy and safety of benidipine and its effects on cardiac structure and function in elderly Chinese patients with mild to moderate hypertension: an open-label, long-term study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of this compound, a long-acting T-type calcium channel blocker, on blood pressure and renal function in hypertensive patients with diabetes mellitus. Analysis after switching from cilnidipine to benidipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of this compound on 24-hour blood pressure and blood pressure response to mental stress in elderly patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

pharmacological properties of benidipine hydrochloride

An In-Depth Technical Guide to the Pharmacological Properties of Benidipine Hydrochloride

Abstract

This compound is a third-generation dihydropyridine calcium channel blocker (CCB) characterized by its unique and potent triple-blocking action on L-type, N-type, and T-type voltage-gated calcium channels.[1][2][3] This comprehensive mechanism confers a long-acting and stable antihypertensive effect, alongside significant cardioprotective and renoprotective properties.[3][4] Its pharmacological profile is further distinguished by pleiotropic effects, including the enhancement of nitric oxide (NO) production and inherent anti-oxidative actions, which contribute to the protection of vascular endothelial cells.[1][5] Clinically, benidipine is utilized for the management of hypertension and angina pectoris.[6][7] It is generally well-tolerated, with a favorable safety profile compared to other agents in its class.[1][6] This technical guide provides a detailed examination of the pharmacological, pharmacodynamic, and pharmacokinetic properties of this compound, supported by data from key experimental and clinical studies.

Introduction

This compound, chemically known as (+/-)-(R)-2,6-Dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3, 5-dicarboxylic acid (R)-1-benzyl-3-piperidinyl ester, methyl ester hydrochloride, is a dihydropyridine-derived CCB developed in Japan.[1][8] As a member of this class, its primary function is to induce vasodilation by inhibiting the influx of calcium ions into vascular smooth muscle cells.[6][7] However, its distinct ability to block not only L-type but also N- and T-type calcium channels provides a broader spectrum of therapeutic benefits, including renal protection and attenuation of reflex tachycardia, setting it apart from other CCBs.[1][3][9] This document serves as a technical resource for researchers and drug development professionals, elucidating the core pharmacological attributes of this multifaceted therapeutic agent.

Mechanism of Action

The therapeutic efficacy of this compound stems from its high-affinity binding to the dihydropyridine binding site of voltage-gated calcium channels and its unique capacity to inhibit three distinct channel subtypes.[3][10]

Primary Mechanism: Triple Calcium Channel Blockade

Benidipine's primary mechanism revolves around the inhibition of Ca²⁺ influx through L-type, T-type, and N-type calcium channels in vascular smooth muscle and cardiac cells.[1][6][10]

-

L-type Channel Blockade : Inhibition of L-type (long-lasting) calcium channels in vascular smooth muscle cells is the principal mechanism for its antihypertensive effect.[6][7] This blockade reduces intracellular calcium concentration, leading to the relaxation of vascular smooth muscles, decreased peripheral vascular resistance, and consequently, a reduction in blood pressure.[6][7]

-

T-type Channel Blockade : The blockade of T-type (transient) calcium channels is implicated in benidipine's significant renoprotective effects.[3][9] These channels are present in the renal afferent and efferent arterioles; their inhibition helps to dilate both, thereby reducing glomerular pressure and mitigating proteinuria.[3] This action may also contribute to the inhibition of aldosterone production.[4]

-

N-type Channel Blockade : Inhibition of N-type (neuronal) calcium channels, located on sympathetic nerve terminals, is thought to suppress the release of norepinephrine. This action may help to attenuate the reflex tachycardia (an increase in heart rate) that is often observed with other dihydropyridine CCBs that primarily block L-type channels.[7]

Pleiotropic Effects

Beyond calcium channel antagonism, benidipine exhibits several other beneficial pharmacological actions:

-

Nitric Oxide (NO) Production : Benidipine has been shown to enhance the production of nitric oxide, a potent vasodilator, which contributes to its protective effects on vascular endothelial cells and its cardioprotective properties.[1][4][11]

-

Anti-oxidative Action : The drug possesses antioxidant properties that further contribute to its cardioprotective and endothelial-protective effects in patients with ischemic heart disease.[1][3]

-

Inhibition of Cardiac Remodeling : In preclinical models, benidipine was found to inhibit cardiac remodeling induced by pressure overload, an effect mediated at least in part by the nitric oxide signaling pathway.[12]

References

- 1. Pharmacological, pharmacokinetic, and clinical properties of this compound, a novel, long-acting calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. STERIS PHARMA | this compound 4 mg Tablet – Composition, Uses, Dosage & Side Effects Explained [sterisonline.com]

- 3. researchgate.net [researchgate.net]

- 4. droracle.ai [droracle.ai]

- 5. Pharmacological, Pharmacokinetic, and Clinical Properties of this compound, a Novel, Long-Acting Calcium Channel Blocker [jstage.jst.go.jp]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. This compound--a new calcium-channel blocker of the dihydropyridine type. Pharmacokinetics, pharmacodynamics, tolerance and dose finding in mild to moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of this compound, a long-acting T-type calcium channel blocker, on blood pressure and renal function in hypertensive patients with diabetes mellitus. Analysis after switching from cilnidipine to benidipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Benidipine, a long-acting calcium channel blocker, inhibits cardiac remodeling in pressure-overloaded mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Benidipine Hydrochloride Metabolism and Metabolites in Rats and Dogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism of benidipine hydrochloride in preclinical animal models, specifically rats and dogs. The information presented is collated from pivotal studies and is intended to support drug development professionals in understanding the pharmacokinetic and metabolic profile of this calcium channel blocker.

Introduction

This compound is a potent, long-acting dihydropyridine calcium channel blocker used in the management of hypertension and angina pectoris. A thorough understanding of its metabolic fate in preclinical species is crucial for the extrapolation of efficacy and safety data to humans. This document summarizes the key findings on benidipine's biotransformation, including its metabolic pathways, major metabolites, and pharmacokinetic profile in rats and dogs. The primary metabolic routes involve oxidation, hydrolysis, and dehydrogenation, with notable quantitative differences observed between the two species.

Pharmacokinetics

This compound is characterized by rapid absorption and extensive first-pass metabolism in both rats and dogs.[1][2] Oral administration leads to non-linear bioavailability, with plasma concentrations increasing disproportionately with the dose.[3]

Rats

Following oral administration of 14C-labeled this compound to Wistar rats, plasma radioactivity peaks at approximately 0.5 hours, with a secondary peak observed at 4 hours, suggesting potential enterohepatic recirculation.[4][5] The decline in plasma radioactivity is biphasic, with biological half-lives of approximately 6 and 38 hours.[4][5]

Dogs

In beagle dogs, peak plasma radioactivity after oral administration of 14C-benidipine hydrochloride is reached at approximately 1 hour.[4][5] Similar to rats, the elimination from plasma is biphasic, with half-lives of about 2 and 25 hours.[4][5]

Table 1: Pharmacokinetic Parameters of this compound in Rats and Dogs (Oral Administration)

| Parameter | Rats | Dogs |

| Tmax (h) | 0.5 (first peak), 4 (second peak)[4][5] | 1[4][5] |

| t1/2α (h) | ~6[4][5] | ~2[4][5] |

| t1/2β (h) | ~38[4][5] | ~25[4][5] |

Note: The table summarizes data from studies using 14C-labeled this compound. Absolute values for Cmax and AUC are dose-dependent and exhibit non-linearity.

Metabolic Pathways and Metabolites

The biotransformation of benidipine is extensive in both rats and dogs, with the parent drug being largely metabolized before excretion. The metabolic pathways are qualitatively similar in both species, but quantitative differences in the metabolite profiles exist.[1] The major metabolic reactions are:

-

Dehydrogenation of the dihydropyridine ring to its pyridine analog (dehydrobenidipine).[1]

-

N-debenzylation of the piperidine ring to form N-desbenzylbenidipine.[6]

-

Hydrolysis of the methyl ester and the benzyl-piperidine ester moieties.[1]

-

Hydroxylation of the methyl group.[1]

-

Decarboxylation .[1]

The metabolism of benidipine is primarily mediated by cytochrome P450 enzymes, with CYP3A isoforms playing a significant role.[6]

Diagram 1: Proposed Metabolic Pathway of this compound

Caption: Major metabolic pathways of benidipine.

Metabolite Profile

The pyridine metabolite is a major circulating metabolite, accounting for a significant fraction of the total drug-related material in the plasma of both rats (0-30%) and dogs (0-23%).[3]

Table 2: Excretion of Radioactivity after Oral Administration of 14C-Benidipine Hydrochloride

| Excretion Route | Rats (% of Dose) | Dogs (% of Dose) |

| Urine (72h) | 19[4][5] | 25 (96h)[4][5] |

| Feces (72h) | 74[4][5] | 66 (96h)[4][5] |

| Bile (48h) | 34[4][5] | Not Reported |

Experimental Protocols

The following sections outline the general methodologies employed in the key metabolism and pharmacokinetic studies of this compound.

In Vivo Metabolism and Excretion Studies

Diagram 2: Experimental Workflow for In Vivo Metabolism Study

Caption: Workflow for in vivo drug metabolism studies.

-

Animals: Male Wistar rats and male beagle dogs are typically used. Animals are housed in metabolism cages to allow for the separate collection of urine and feces.

-

Drug Administration: 14C-labeled this compound is administered orally via gavage.

-

Sample Collection: Blood samples are collected at various time points. Urine and feces are collected over a period of 72-96 hours. For biliary excretion studies, bile duct cannulated rats are used.

-

Sample Analysis:

-

Radioactivity Measurement: Total radioactivity in plasma, urine, feces, and bile is determined by liquid scintillation counting.

-

Metabolite Profiling: Urine, bile, and plasma samples are profiled for metabolites using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector.

-

Metabolite Identification: The structure of the metabolites is elucidated using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

In Vitro Metabolism Studies

-

Microsomal Incubations: Liver microsomes from rats, dogs, and humans are incubated with this compound in the presence of an NADPH-generating system.

-

Cytochrome P450 Inhibition: The specific CYP isoforms involved in benidipine metabolism are identified using selective chemical inhibitors or recombinant human CYP enzymes.

-

Metabolite Identification: The formation of metabolites in the incubation mixtures is monitored and identified using LC-MS/MS.

Diagram 3: Logic for Cytochrome P450 Isoform Identification

Caption: Identifying responsible CYP450 isoforms.

Conclusion

This compound undergoes extensive metabolism in both rats and dogs, with similar biotransformation pathways but notable quantitative differences in their pharmacokinetic profiles and metabolite excretions. The primary routes of metabolism are dehydrogenation, N-dealkylation, and hydrolysis, mediated in large part by CYP3A enzymes. The data summarized in this guide provide a foundational understanding for drug development professionals, aiding in the design of further non-clinical and clinical studies. A thorough grasp of these species-specific differences is essential for the accurate interpretation of toxicology data and the prediction of human pharmacokinetics.

References

- 1. High-performance liquid chromatography-mass spectrometry (HPLC-MS)-based drug metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological, Pharmacokinetic, and Clinical Properties of this compound, a Novel, Long-Acting Calcium Channel Blocker [jstage.jst.go.jp]

- 5. [PDF] A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans | Semantic Scholar [semanticscholar.org]

- 6. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)-Based Drug Metabolite Profiling | Springer Nature Experiments [experiments.springernature.com]

Benidipine Hydrochloride: A Technical Guide for Researchers in Hypertension and Angina Pectoris

An In-depth Review of the Pharmacology, Clinical Efficacy, and Research Methodologies

Benidipine hydrochloride, a third-generation dihydropyridine calcium channel blocker (CCB), has emerged as a significant therapeutic agent in the management of hypertension and angina pectoris.[1][2] Its unique pharmacological profile, characterized by the blockade of L-type, T-type, and N-type calcium channels, distinguishes it from other CCBs and contributes to its potent and long-lasting therapeutic effects.[3][4][5] This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental protocols, and visualizing core concepts.

Mechanism of Action

This compound's primary mechanism of action involves the inhibition of calcium ion influx into vascular smooth muscle and cardiac muscle cells.[1] By blocking voltage-dependent L-type calcium channels, it reduces intracellular calcium concentration, leading to the relaxation of vascular smooth muscles.[1] This vasodilation results in a decrease in peripheral vascular resistance, which in turn lowers blood pressure.[1]

A distinguishing feature of benidipine is its ability to also block T-type and N-type calcium channels.[3][4][5] The blockade of T-type calcium channels may contribute to its renal protective effects by dilating both afferent and efferent arterioles in the kidneys.[3] Inhibition of N-type calcium channels is thought to suppress excessive norepinephrine release from sympathetic nerve endings, which may contribute to its stable and long-lasting antihypertensive effect with a reduced incidence of reflex tachycardia.

Furthermore, benidipine has been shown to stimulate nitric oxide (NO) production and possess antioxidant properties, which may contribute to its cardioprotective and anti-atherosclerotic effects.[2][3]

Pharmacokinetics and Pharmacodynamics

Benidipine is rapidly absorbed after oral administration, reaching peak plasma concentrations within 2 hours.[4] It is extensively metabolized in the liver, primarily by the CYP3A4 and CYP3A5 enzymes.[4] Despite a relatively short plasma half-life, its high lipophilicity and strong binding to cell membranes result in a long duration of action, allowing for once-daily dosing.[1][5]

The relationship between plasma concentration and its cardiovascular effects has been described by a slow receptor-binding model.[6] Peak cardiovascular effects, such as a decrease in diastolic blood pressure and an increase in heart rate, are typically observed approximately 2 hours after administration.[6]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the primary signaling pathway through which this compound exerts its therapeutic effects.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. droracle.ai [droracle.ai]

- 4. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological, pharmacokinetic, and clinical properties of this compound, a novel, long-acting calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and pharmacodynamics of benidipine using a slow receptor-binding model - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Cardioprotective Mechanisms of Benidipine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benidipine hydrochloride, a third-generation dihydropyridine calcium channel blocker, has demonstrated significant cardioprotective effects beyond its primary antihypertensive action. This technical guide synthesizes findings from preclinical and clinical studies, elucidating the multifaceted mechanisms through which benidipine exerts its beneficial effects on the cardiovascular system. This document provides a comprehensive overview of its pharmacological actions, including its unique triple blockade of L, N, and T-type calcium channels, antioxidant properties, and enhancement of nitric oxide signaling. Detailed experimental protocols, quantitative data from key studies, and visual representations of associated signaling pathways are presented to serve as a valuable resource for researchers and professionals in cardiovascular drug development.

Introduction

This compound is a potent, long-acting calcium channel blocker utilized in the management of hypertension and angina pectoris.[1][2][3] Its cardioprotective profile is attributed to a unique combination of pharmacological properties that differentiate it from other drugs in its class.[2] This guide explores the cellular and molecular basis of these effects, providing a detailed examination of the scientific evidence.

Mechanism of Action

Benidipine's primary mechanism of action involves the inhibition of voltage-dependent calcium channels.[4][5] Unlike many other dihydropyridines that primarily target L-type calcium channels, benidipine exhibits a unique ability to block L-, N-, and T-type calcium channels.[1][2][4] This "triple-channel" blockade contributes to its diverse pharmacological effects.

-

L-type Calcium Channel Blockade: Inhibition of L-type calcium channels in vascular smooth muscle cells leads to vasodilation and a reduction in peripheral vascular resistance, thereby lowering blood pressure.[4][5] In cardiac tissue, this action helps to reduce myocardial oxygen demand.[4]

-

N-type Calcium Channel Blockade: The blockade of N-type calcium channels is thought to contribute to its cardioprotective effects, although the precise mechanisms are still under investigation.

-

T-type Calcium Channel Blockade: Inhibition of T-type calcium channels may play a role in its anti-anginal effects and contribute to its favorable profile in patients with heart failure.[3][5]

Beyond calcium channel blockade, benidipine exhibits pleiotropic effects that contribute to its cardioprotective capacity:

-

Antioxidant Activity: Benidipine has been shown to possess direct antioxidant properties, inhibiting lipid peroxidation and reducing oxidative stress in cardiac tissues.[4][6][7] This is crucial in mitigating ischemia-reperfusion injury and other oxidative damage-related cardiac pathologies.

-

Enhancement of Nitric Oxide (NO) Production: Benidipine stimulates the production of nitric oxide, a key signaling molecule with vasodilatory and anti-inflammatory properties.[1][2][4] This action contributes to improved endothelial function and vasodilation.

Quantitative Data from Preclinical and Clinical Studies

The cardioprotective effects of benidipine have been quantified in various experimental models and clinical trials. The following tables summarize key findings.

Table 1: Effects of Benidipine on Cardiac Remodeling in Pressure-Overloaded Mice [8]

| Parameter | Control (Untreated) | Benidipine (10 mg/kg/d) | P-value |

| Heart to Body Weight Ratio (mg/g) | 8.76 ± 0.33 | 6.89 ± 0.48 | <0.01 |

| Lung to Body Weight Ratio (mg/g) | 10.53 ± 0.99 | 7.39 ± 0.93 | <0.05 |

Table 2: Effects of Benidipine on Cardiac Function in Dahl Salt-Sensitive Rats with Heart Failure [9]

| Parameter | Vehicle | Benidipine |

| End-Systolic Pressure-Volume Relationship (Ees) | Downregulated | Significantly Increased |

| Fractional Shortening (%FS) | Downregulated | Significantly Increased |

| eNOS Expression | Downregulated | Significantly Increased |

| NAD(P)H Oxidase (p22phox, p47phox) Expression | Upregulated | Significantly Ameliorated |

| Superoxide Dismutase-1 (SOD-1) Expression | Downregulated | Significantly Ameliorated |

Table 3: Effects of Benidipine on Blood Pressure and Left Ventricular Mass Index in Elderly Hypertensive Patients [10]

| Parameter | Baseline | 52 Weeks | P-value |

| Mean Trough Blood Pressure Reduction (mmHg) | - | 13.8 ± 12.4 / 8.3 ± 9.2 | <0.001 |

| Left Ventricular Mass Index (g/m²) | 147.1 ± 27.6 | 136.0 ± 17.5 | 0.036 |

Table 4: Antioxidative Effects of Benidipine in Hypertensive Patients [11]

| Parameter | Amlodipine Group | Benidipine Group |

| Plasma Thiobarbituric Acid Reactive Substance (TBARS) | Significantly Decreased (correlated with BP decrease) | Significantly Decreased (to a greater degree than BP decrease) |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments cited in this guide.

Pressure Overload-Induced Cardiac Remodeling in Mice

-

Animal Model: C57 B6/J mice.[8]

-

Induction of Pressure Overload: Transverse aortic constriction (TAC) was performed to induce pressure overload on the left ventricle.[8]

-

Treatment: Benidipine (10 mg/kg/d) was administered to the treatment group.[8]

-

Duration: The study was conducted for four weeks after the onset of pressure overload.[8]

-

Assessments: Myocardial hypertrophy, heart failure, cardiac histology, and gene expression were evaluated. Echocardiography was used to measure left ventricular fractional shortening (LVFS). Plasma levels of nitric oxide (NO), B-type natriuretic peptide, and other biomarkers were measured.[8]

Cardioprotective Effects in a Rat Model of Heart Failure

-

Animal Model: Dahl salt-sensitive (DS) rats.[9]

-

Induction of Heart Failure: Rats were fed a high-salt diet to induce heart failure.[12][13]

-

Treatment Groups:

-

Vehicle

-

Benidipine

-

Hydralazine

-

Bradykinin B2 receptor antagonist (FR172357) alone

-

Benidipine plus FR172357[9]

-

-

Duration: Treatment was administered for 7 weeks.[9]

-

Assessments: Left ventricular end-systolic pressure-volume relationship (ESPVR) was evaluated using a conductance catheter. Echocardiography was used to assess fractional shortening. Expression of eNOS, NAD(P)H oxidase subunits, and SOD-1 were measured.[9]

Hydrogen Peroxide-Induced Injury in Isolated Rat Hearts

-

Model: Langendorff-perfused rat hearts.[6]

-

Induction of Injury: Hearts were exposed to hydrogen peroxide (H₂O₂) at a concentration of 600 micromol/L for 4 minutes to induce oxidative stress.[6]

-

Treatment: Hearts were pretreated with benidipine (1 nmol/L) or nifedipine (10 nmol/L) for 20 minutes before H₂O₂ exposure.[6]

-

Assessments: Myocardial dysfunction was assessed by measuring the decrease in left ventricular developed pressure. Myocardial cell injury was evaluated by the release of lactate dehydrogenase. Tissue lipid peroxidation was also measured.[6]

Signaling Pathways

Benidipine's cardioprotective effects are mediated through complex signaling pathways. The following diagrams illustrate these pathways based on current research.

Nitric Oxide Signaling Pathway in Cardiac Remodeling

Benidipine has been shown to inhibit cardiac remodeling at least in part by acting on the nitric oxide signaling pathway.[8] It increases plasma NO levels, which can lead to a cascade of downstream effects that are protective against hypertrophy and heart failure.

Caption: Benidipine's activation of the eNOS-NO-cGMP pathway.

Bradykinin-eNOS and Oxidative Stress Pathway in Heart Failure

In failing hearts, benidipine's cardioprotective effects are linked to the Bradykinin (BK)-eNOS pathway and the amelioration of oxidative stress.[9]

Caption: Benidipine's modulation of BK-eNOS and oxidative stress.

Inhibition of Endothelin-1 Induced Cardiac Hypertrophy

Benidipine has been shown to attenuate endothelin-1 (ET-1) secretions from neonatal rat cardiac myocytes, thereby reducing cardiac hypertrophy.[14]

Caption: Benidipine's inhibition of ET-1 mediated hypertrophy.

Conclusion

The cardioprotective effects of this compound are well-documented and stem from its unique pharmacological profile. The triple blockade of L-, N-, and T-type calcium channels, combined with its antioxidant and nitric oxide-enhancing properties, provides a multi-pronged approach to mitigating cardiovascular pathology. The evidence presented in this technical guide, from quantitative data on cardiac remodeling and function to the elucidation of key signaling pathways, underscores the therapeutic potential of benidipine in the management of cardiovascular diseases beyond simple blood pressure control. Further research into the intricate molecular mechanisms will continue to unveil the full spectrum of its cardioprotective benefits.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Pharmacological, pharmacokinetic, and clinical properties of this compound, a novel, long-acting calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Protective effects of benidipine on hydrogen peroxide-induced injury in rat isolated hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Benidipine, a long-acting calcium channel blocker, inhibits cardiac remodeling in pressure-overloaded mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cardioprotective effect of benidipine on cardiac performance and remodeling in failing rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antihypertensive efficacy and safety of benidipine and its effects on cardiac structure and function in elderly Chinese patients with mild to moderate hypertension: an open-label, long-term study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antioxidative effects of this compound in patients with hypertension independent of antihypertensive effects. Relationship between blood pressure and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ca(2+) channel blocker benidipine promotes coronary angiogenesis and reduces both left-ventricular diastolic stiffness and mortality in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]

- 14. Possible involvement of endothelin-1 in cardioprotective effects of benidipine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Vascular Selectivity of Benidipine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benidipine hydrochloride, a third-generation dihydropyridine calcium channel blocker (CCB), exhibits a distinct pharmacological profile characterized by its potent and long-lasting antihypertensive effects. A key attribute contributing to its clinical efficacy and favorable side-effect profile is its high degree of vascular selectivity. This technical guide provides a comprehensive overview of the mechanisms underlying benidipine's preferential action on vascular smooth muscle over cardiac tissue. We delve into its unique triple calcium channel (L-, T-, and N-type) blocking activity, present quantitative data on its tissue-specific effects, and provide detailed methodologies for key experiments utilized in the evaluation of its vascular selectivity. Furthermore, this guide includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its molecular pharmacology.

Introduction: The Concept of Vascular Selectivity

Calcium channel blockers are a cornerstone in the management of hypertension and angina pectoris. Their primary mechanism of action involves the inhibition of voltage-gated calcium channels, leading to reduced calcium influx into smooth and cardiac muscle cells, resulting in vasodilation and decreased cardiac contractility. However, the clinical utility of different CCBs can be significantly influenced by their relative effects on the vasculature versus the heart. A high degree of vascular selectivity is a desirable trait, as it allows for potent vasodilation and blood pressure reduction with minimal negative inotropic or chronotropic effects on the heart, thereby reducing the risk of cardiac depression.[1]

Benidipine distinguishes itself from other dihydropyridines through its unique "membrane approach" mechanism and its ability to block not only L-type calcium channels but also T-type and N-type channels.[2] This multi-channel blockade contributes to its pronounced and sustained vasodilatory effects in various vascular beds, including coronary, cerebral, and renal arteries.

Mechanism of Action: A Triple Calcium Channel Blockade

Benidipine's vascular selectivity is rooted in its multifaceted interaction with different types of voltage-gated calcium channels.

-

L-type Calcium Channels: Like other dihydropyridines, benidipine potently blocks L-type calcium channels, which are abundant in vascular smooth muscle and are the primary mediators of vasoconstriction. Its high affinity for the dihydropyridine receptor on these channels leads to a reduction in intracellular calcium concentration and subsequent vasodilation.[3]

-

T-type Calcium Channels: A distinguishing feature of benidipine is its ability to inhibit T-type calcium channels. These channels are particularly important in the renal microcirculation, where they are expressed in both afferent and efferent arterioles.[2][4][5] By dilating both sets of arterioles, benidipine can reduce intraglomerular pressure, an effect that is considered renoprotective.[2][4][5] This contrasts with many other CCBs that primarily dilate the afferent arteriole.[4][5]

-

N-type Calcium Channels: Benidipine also demonstrates inhibitory effects on N-type calcium channels. While primarily located in neuronal tissues, N-type channels are also involved in the regulation of vascular tone.

This triple blockade contributes to a more comprehensive and potent vasodilatory effect across different vascular territories.

Quantitative Analysis of Vascular Selectivity

The vascular selectivity of benidipine can be quantified by comparing its potency in inducing vasodilation in various arterial beds with its potency in producing negative inotropic effects in cardiac muscle. This is often expressed as a selectivity ratio, comparing the IC50 (half maximal inhibitory concentration) or pD'2 (-log EC50) values for these different effects.

| Parameter | Vascular Tissue | Value | Cardiac Tissue | Value | Reference |

| pD'2 | Dog Basilar Artery (KCl-induced contraction) | 9.1 | - | - | [6] |

| pD'2 | Dog Middle Cerebral Artery (KCl-induced contraction) | 9.7 | - | - | [6] |

| pD'2 | Dog Mesenteric Artery (KCl-induced contraction) | 8.5 | - | - | [6] |

| IC50 | - | - | Guinea-pig Ventricular Myocytes (Ca2+ current) | 2.7 nM | [7][8] |

| Ki | Rat Mesenteric Artery (DHP binding) | Not explicitly stated, but high affinity shown | Rat Heart Membranes | 0.084 nM | [9][10] |

Table 1: Comparative potency of benidipine on vascular and cardiac tissues.

The data indicates a significantly higher potency of benidipine in inhibiting vascular smooth muscle contraction compared to its effects on cardiac muscle, highlighting its vascular selectivity.

Preferential Effects on Specific Vascular Beds

Benidipine exhibits differential effects on various vascular territories, contributing to its therapeutic benefits.

| Vascular Bed | Effect | Mechanism/Comment | Reference |

| Coronary Arteries | Potent vasodilation | Increases coronary blood flow. | [11] |

| Cerebral Arteries | Vasodilation | High pD'2 values in dog cerebral arteries. | [6] |

| Renal Vasculature | Dilation of both afferent and efferent arterioles | T-type calcium channel blockade contributes to efferent dilation, leading to reduced intraglomerular pressure. | [2][4][5][12] |

| Mesenteric Arteries | Vasodilation | High affinity for DHP receptors in mesenteric arteries. | [9][13] |

Table 2: Effects of benidipine on different vascular beds.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the vascular selectivity of benidipine.

Measurement of Isometric Tension in Isolated Arterial Rings

This protocol is used to assess the direct vasodilatory effect of benidipine on vascular smooth muscle.

Objective: To determine the concentration-response curve for benidipine-induced relaxation of pre-contracted arterial rings.

Materials:

-

Male Wistar rats or other suitable animal models.

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).

-

Phenylephrine or KCl for pre-contraction.

-

This compound stock solution.

-

Organ bath system with isometric force transducers.

Protocol:

-

Humanely euthanize the animal and excise the thoracic aorta or other arteries of interest (e.g., mesenteric, cerebral).

-

Carefully clean the artery of adherent connective tissue and cut it into rings of 2-3 mm in width.

-

Mount the rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Apply an optimal resting tension (e.g., 1.5-2.0 g for rat aorta) and allow the rings to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.[14]

-

Induce a stable contraction with a submaximal concentration of a contractile agent, such as phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM).

-

Once a stable plateau of contraction is reached, add benidipine cumulatively in increasing concentrations to the organ bath.

-

Record the changes in isometric tension after each addition of benidipine.

-

Calculate the relaxation at each concentration as a percentage of the pre-contraction induced by the contractile agent.

-

Plot the concentration-response curve and determine the IC50 or pD'2 value.

In Vivo Dihydropyridine Receptor Binding Assay

This protocol allows for the assessment of benidipine's binding to its target receptors in different tissues within a living organism.

Objective: To determine the in vivo occupancy of dihydropyridine receptors by benidipine in vascular and cardiac tissues of spontaneously hypertensive rats (SHR).

Materials:

-

Spontaneously Hypertensive Rats (SHR).

-

This compound.

-

Radioligand: (+)-[3H]PN 200-110.

-

Scintillation counter.

Protocol:

-

Administer benidipine orally to SHR at various doses.[9]

-

At different time points after administration, intravenously inject the radioligand (+)-[3H]PN 200-110.[9]

-

After a specific incubation period (e.g., 15 minutes), rapidly euthanize the rats and dissect the target tissues (e.g., mesenteric artery, aorta, heart, cerebral cortex).[9]

-

Homogenize the tissues in an appropriate buffer.

-

Measure the radioactivity in the tissue homogenates using a scintillation counter to determine the total binding of the radioligand.[9]

-

To determine non-specific binding, a separate group of animals is pre-treated with a high concentration of a non-labeled DHP antagonist before the radioligand injection.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

The reduction in specific binding in the benidipine-treated groups compared to the vehicle-treated group indicates the degree of receptor occupancy by benidipine.[9]

Measurement of Nitric Oxide (NO) Production in Endothelial Cells

This protocol is used to investigate the effect of benidipine on the production of the vasodilator, nitric oxide, by vascular endothelial cells.

Objective: To quantify the effect of benidipine on nitric oxide production in human umbilical vein endothelial cells (HUVECs) using the Griess assay.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs).

-

Cell culture medium and supplements.

-

This compound.

-

Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Nitrate reductase and cofactors (if measuring total NOx).

-

Microplate reader.

Protocol:

-

Culture HUVECs to confluence in appropriate culture plates.

-

Replace the culture medium with a buffer suitable for the assay (e.g., Hanks' Balanced Salt Solution) to minimize background nitrate/nitrite levels.[15]

-

Treat the cells with various concentrations of benidipine for a specified period. Include a positive control (e.g., acetylcholine or bradykinin) and a negative control (vehicle).

-

After the incubation period, collect the supernatant from each well.

-

To measure total nitric oxide production (nitrite and nitrate), first convert nitrate to nitrite using nitrate reductase.

-

Add the Griess reagent to the supernatants. This reagent reacts with nitrite to form a colored azo compound.[16][17]

-

Incubate for a specified time at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.[17]

-

Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Visualization of Pathways and Workflows

Signaling Pathway of Benidipine-induced Vasodilation

Caption: Signaling pathway of benidipine-induced vasodilation.

Experimental Workflow for Isometric Tension Measurement

Caption: Workflow for isometric tension measurement.

Logical Relationship of Benidipine's Properties

Caption: Key properties of this compound.

Conclusion

This compound's high vascular selectivity is a result of its unique triple calcium channel blocking mechanism, with a pronounced effect on L-, T-, and N-type channels in the vasculature. This leads to potent and sustained vasodilation in various arterial beds, including the coronary, cerebral, and renal circulations, with comparatively weaker effects on cardiac muscle. The ability to dilate both afferent and efferent renal arterioles, a consequence of T-type channel blockade, confers a significant renoprotective advantage. The quantitative data and experimental protocols presented in this guide provide a robust framework for researchers and drug development professionals to further explore and capitalize on the unique therapeutic potential of benidipine.

References

- 1. ijbcp.com [ijbcp.com]

- 2. Renoprotective effects of the L-/T-type calcium channel blocker benidipine in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological actions of this compound in several isolated smooth muscles and myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Renal Microcirculation and Calcium Channel Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of actions of calcium antagonists on efferent arterioles--with special references to glomerular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of this compound on contractions induced by some contractile agents in isolated cerebral and mesenteric arteries of dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of long-lasting effects of benidipine on Ca current in guinea-pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of long-lasting effects of benidipine on Ca current in guinea-pig ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vivo receptor binding of benidipine and amlodipine in mesenteric arteries and other tissues of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Binding properties of (+/-)[3H]this compound to rat heart membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Management of Coronary Artery Spasm | ECR Journal [ecrjournal.com]

- 12. Benidipine dilates both pre- and post-glomerular arteriole in the canine kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Arteriolar and venular vasodilating properties of this compound, a 1,4-dihydropyridine Ca2+ antagonist with long-lasting action, assessed in rat mesenteric microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]

- 17. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Benidipine Hydrochloride in Cultured Vascular Smooth Muscle Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benidipine hydrochloride is a dihydropyridine calcium channel blocker utilized in the management of hypertension and angina pectoris.[1] Its mechanism of action extends beyond its primary function of blocking L-type calcium channels in vascular smooth muscle, thereby inducing vasodilation and reducing blood pressure.[1] Emerging research has highlighted its multifaceted effects on vascular smooth muscle cells (VSMCs), including the inhibition of proliferation and the modulation of cellular phenotype, suggesting its potential therapeutic role in vascular proliferative diseases like atherosclerosis and restenosis.[2][3] Additionally, benidipine has been shown to exhibit antioxidant properties and influence intracellular signaling pathways that govern cell growth and differentiation.[4]

These application notes provide a comprehensive overview of the experimental use of this compound in cultured VSMCs. Detailed protocols for key assays are provided to enable researchers to investigate its effects on cell proliferation, phenotype modulation, and related signaling pathways.

Mechanism of Action in Vascular Smooth Muscle Cells

This compound exerts its effects on VSMCs through a combination of mechanisms:

-

Calcium Channel Blockade: As a dihydropyridine derivative, benidipine primarily blocks voltage-dependent L-type calcium channels, inhibiting the influx of extracellular calcium into VSMCs.[1] This leads to smooth muscle relaxation and vasodilation.[1] It also exhibits activity on T-type and N-type calcium channels.[3][5]

-

Anti-proliferative Effects: Benidipine has been demonstrated to inhibit VSMC proliferation stimulated by various growth factors.[2] This anti-proliferative effect is, at least in part, mediated by its influence on cell cycle regulatory proteins.

-

Phenotype Modulation: Benidipine can influence the phenotypic state of VSMCs, promoting a more differentiated, contractile phenotype over a synthetic, proliferative one. This is evidenced by its ability to maintain the expression of smooth muscle-specific marker proteins.

-

Antioxidant Effects: Benidipine has been shown to possess antioxidant properties, which may contribute to its protective effects on the vasculature.[4]

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound on VSMCs.

Table 1: Anti-proliferative Effects of this compound on Vascular Smooth Muscle Cells

| Assay | Cell Type | Stimulant | Benidipine Concentration | Effect | Reference |

| [3H]Thymidine Incorporation | Porcine VSMCs | Serum | IC50: 0.2 µM | Inhibition of DNA synthesis | [2] |

| [3H]Thymidine Incorporation | Porcine VSMCs | Platelet-Derived Growth Factor + Insulin | Not specified | Inhibition of DNA synthesis in G0/G1 and G1/S phases | [2] |

Table 2: Effect of this compound on Vascular Smooth Muscle Cell Phenotype

| Assay | Cell Type | Benidipine Concentration | Duration | Effect | Reference |

| Western Blot | Rat VSMCs | 3 - 10 µM | 1 week | Maintained high levels of smooth muscle myosin heavy chain-1 (SM1), calponin 1, and alpha-actin | |

| RT-PCR | Rat VSMCs | 3 µM | 1 week | Significantly inhibited the reduction of calponin mRNA expression |

Table 3: Effect of this compound on Signaling Molecules in Vascular Smooth Muscle Cells

| Assay | Cell Type | Benidipine Concentration | Duration | Effect | Reference |

| Western Blot | Rat VSMCs | Not specified | 2 days | Increased level of p21 protein | |

| Kinase Assay | Rat VSMCs | Not specified | 2 days | Partially reduced p70 S6 kinase 1 (p70S6K1) activity |

Experimental Protocols

Cell Culture of Vascular Smooth Muscle Cells

Objective: To establish and maintain primary cultures of vascular smooth muscle cells for subsequent experiments.

Materials:

-

Aorta from rat or pig

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Collagenase Type II

-

Elastase

-

Trypsin-EDTA

-

Culture flasks/plates

Protocol:

-

Aseptically dissect the thoracic aorta from the animal model.

-

Remove the adventitia and endothelium by gentle scraping.

-

Cut the remaining medial layer into small pieces (1-2 mm²).

-